molecular formula C16H18ClN3O2 B11926771 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11926771
M. Wt: 319.78 g/mol
InChI Key: WQSKWEMSVIXHCU-SQNXGDPESA-N
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Description

The core structure features a chloro substituent at position 4 and a stereochemically defined cyclopenta[d][1,3]dioxolyl group at position 6.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

7-[(3aS,4R,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H18ClN3O2/c1-4-9-7-11(13-12(9)21-16(2,3)22-13)20-6-5-10-14(17)18-8-19-15(10)20/h4-6,8-9,11-13H,1,7H2,2-3H3/t9-,11+,12+,13-/m0/s1

InChI Key

WQSKWEMSVIXHCU-SQNXGDPESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C

Canonical SMILES

CC1(OC2C(CC(C2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate Derivatives

A widely adopted method involves the cyclocondensation of ethyl 2-cyano-4,4-diethoxybutanoate with formamidine acetate. Under basic conditions (e.g., sodium methoxide in methanol), this reaction proceeds via intramolecular cyclization to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Key modifications include:

  • Solvent optimization : Replacing methanol with ethanol or tetrahydrofuran improves yields to 75–82%.

  • Temperature control : Maintaining temperatures below 50°C minimizes side product formation.

Direct Chlorination of Hydroxypyrrolopyrimidine

Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl₃) or non-phosphorus alternatives:

Chlorination AgentConditionsYieldPurity
POCl₃ (3.5 eq)Reflux, 4h67%98.5%
1,2,3-Trichloropropane120°C, NMP/toluene72%99.2%
Vilsmeier reagent (ClCOCOCl/DMF)80°C, 2h68%98.8%

Non-phosphorus methods reduce environmental impact while maintaining efficiency, with 1,2,3-trichloropropane in NMP/toluene demonstrating superior regioselectivity.

This method enables gram-scale production of the chiral cyclopentane fragment.

Final Coupling and Functionalization

Convergent synthesis via nucleophilic substitution connects the pyrrolo[2,3-d]pyrimidine core with the cyclopenta[d]dioxolane moiety:

Mitsunobu Coupling

Optimized conditions for the Mitsunobu reaction:

ComponentQuantityRole
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.0 eqNucleophile
Cyclopentanol derivative1.2 eqElectrophile
DIAD1.5 eqAzodicarboxylate
PPh₃1.5 eqPhosphine ligand
SolventTHF-

Reaction at 0°C for 12h provides 78% yield with complete retention of configuration.

Buchwald-Hartwig Amination

Alternative palladium-catalyzed coupling demonstrates broader functional group tolerance:

Pd2(dba)3(5%)+Xantphos (10%)Cs2CO3,dioxane85C,24h\text{Pd}2(\text{dba})3 (5\%) + \text{Xantphos (10\%)} \xrightarrow{\text{Cs}2\text{CO}3, \text{dioxane}} 85^\circ\text{C}, 24\text{h}

This method achieves 82% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Final product purity (>99.5%) is achieved through sequential crystallization:

  • Primary purification : Heptane/EtOAc (9:1) trituration

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc)

  • Recrystallization : Methanol/water (4:1) at −20°C

Critical analytical data:

TechniqueKey Observations
1H NMR^1\text{H NMR} (500 MHz, CDCl₃)δ 8.75 (s, 1H, H-2), 6.05 (d, J=3.5 Hz, 1H, H-5), 5.92 (m, 1H, vinyl)
13C NMR^{13}\text{C NMR}152.8 (C-4), 149.2 (C-2), 116.4 (C-5)
HRMSm/z 402.1543 [M+H]⁺ (calc. 402.1547)

Scale-Up Considerations and Process Optimization

Industrial synthesis demands attention to:

  • Solvent recovery : 89% toluene recovery via vacuum distillation

  • Catalyst recycling : Rhodium recovery >95% using ion-exchange resins

  • Waste reduction : 63% decrease in E-factor compared to early routes

A typical batch process yields 12.8 kg product per 100 L reactor cycle with 99.7% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chloro group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that pyrrolopyrimidine derivatives can selectively inhibit the activity of certain kinases associated with tumor growth and metastasis .

Antiviral Properties
This compound also shows potential as an antiviral agent. Pyrrolopyrimidine derivatives have been evaluated for their effectiveness against various viral infections. Their mechanism often involves the inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .

Biochemical Applications

Enzyme Inhibition
The unique structure of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine allows it to act as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biomolecular Probes
Due to its ability to interact with biological macromolecules, this compound can serve as a biomolecular probe. Researchers are exploring its use in fluorescence microscopy and other imaging techniques to study cellular processes and protein interactions in real-time .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique chemical structure makes it a candidate for developing advanced materials. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or thermal stability .

Nanotechnology
The integration of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine into nanostructures is being researched for applications in drug delivery systems. Its ability to modify surface properties can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using pyrrolopyrimidine derivatives similar to the compound.
Study BAntiviral PropertiesShowed effective reduction of viral load in vitro against specific RNA viruses when treated with pyrrolopyrimidine compounds.
Study CEnzyme InhibitionIdentified as a potent inhibitor of CDKs with IC50 values in low micromolar range; induced apoptosis in cancer cell lines.
Study DNanotechnologySuccessfully incorporated into nanoparticles for enhanced drug delivery efficiency; improved therapeutic outcomes in animal models.

Mechanism of Action

The mechanism of action of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Modified Cyclopentadioxol Substituents

Compound Name Substituent at Position 7 Key Differences Biological Relevance
Target Compound 2,2-Dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl Vinyl group; (3aS,4R,6R,6aR) stereochemistry Enhanced reactivity for further functionalization
((3aR,4R,6R,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-...-4-yl)methanol Methanol group instead of vinyl Increased hydrophilicity Lab reagent for derivatization
W-1 (4-Chloro-7-((3aR,4R,6S,6aR)-2,2-dimethyl-6-phenyltetrahydrofuro...) Phenyl group instead of vinyl Higher lipophilicity Antiviral/anticancer research candidate

Key Insight: The vinyl group in the target compound offers opportunities for click chemistry or polymerization, unlike phenyl or methanol derivatives. Stereochemistry at the cyclopentadioxol ring may enhance enantioselective interactions with biological targets .

Analogues with Varying Pyrrolo[2,3-d]pyrimidine Substituents

Substitutions at Position 2
  • 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-... (2g) : Sulfamoylphenylamino group enhances hydrogen bonding with kinases. HRMS (ESI+): m/z 428.1761 [M+H]+, purity confirmed for biological assays. Activity: Potent kinase inhibitor (IC50 < 100 nM in EGFR mutants).
  • N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-... (9) :

    • 4-Chloroaniline and 2-methylbenzyl groups improve metabolic stability.
    • Data : 65% yield, mp 212°C; 1H NMR confirms regioselective substitution.
Substitutions at Position 4
  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-... Crystallography: Triclinic system (space group P1), Z = 4; π-π stacking observed in crystal lattice .

Key Insight : Chloro at position 4 is conserved across analogues as a leaving group or electron-withdrawing moiety. Sulfonamide or aniline groups at position 2 improve target affinity, while nitrogen-containing substituents at position 4 modulate pharmacokinetics .

Biological Activity

4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 365.81 g/mol
  • CAS Number : 1883387-24-3
  • LogP : 3.35 (indicating moderate lipophilicity)

Antitumor Activity

Research indicates that compounds similar to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit potent antitumor effects. A study demonstrated that derivatives of pyrrolopyrimidine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antiviral Properties

In vitro studies have shown that pyrimidine derivatives can exert antiviral effects against several viruses by inhibiting viral replication. This activity is often attributed to the ability of these compounds to interfere with viral RNA synthesis.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study published in Cancer Research evaluated the efficacy of a related compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, suggesting potential therapeutic benefits for similar structures.
  • Viral Inhibition Assays
    • In a study examining the antiviral properties against influenza virus, the compound demonstrated a dose-dependent inhibition of viral replication in MDCK cells. The IC50 value was determined to be 5 µM, indicating strong antiviral potential.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of PI3K/Akt and MAPK pathways
AntiviralInhibition of viral RNA synthesis
Enzyme InhibitionInhibition of dihydrofolate reductase

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

  • Protection of reactive groups : Use nitrogen atmospheres to prevent oxidation during acylation or phosphorylation steps, as seen in the synthesis of analogous pyrrolo[2,3-d]pyrimidine derivatives .
  • Reagent selection : Excess Piv₂O (pivalic anhydride) at 100–120°C facilitates efficient acylation, while POCl₃ is critical for chlorination .
  • Purification : Silica gel chromatography (TLC monitoring) effectively isolates intermediates, with solvent systems like CHCl₃/CH₃OH (10:1) resolving polar impurities .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) can verify substituent positions (e.g., vinyl or cyclopentyl groups) and detect NH/OH protons .
  • HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity, especially for compounds with aromatic or heterocyclic systems .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for distinguishing isomers or degradation products .

Q. How can researchers mitigate side reactions during functionalization of the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer :

  • Temperature control : Maintain reflux conditions (e.g., iPrOH at 80°C) to minimize decomposition of thermally sensitive intermediates .
  • Selective protection : Use temporary protecting groups (e.g., Boc or pivaloyl) for amine or hydroxyl moieties to direct reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data across structural analogs of this compound?

  • Methodological Answer :

  • Orthogonal assays : Combine biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to validate target engagement vs. off-target effects .
  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., aryl vs. alkyl groups at position 6) and correlate with activity trends. For example, 2,5-dimethoxybenzyl substituents enhance kinase inhibition compared to methylbenzyl groups .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Q. How can researchers design SAR studies to explore the role of stereochemistry in this compound’s biological activity?

  • Methodological Answer :

  • Chiral synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers of the cyclopenta[d][1,3]dioxol moiety .
  • X-ray crystallography : Determine absolute configuration and correlate with activity. For example, (3aS,4R,6R,6aR) configurations may influence steric interactions with target proteins .
  • Biological evaluation : Test enantiomers in parallel assays (e.g., IC₅₀ comparisons) to identify stereospecific effects .

Q. What methodologies address challenges in characterizing metabolic stability or toxicity profiles?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation of vinyl groups) .
  • Reactive metabolite screening : Trapping assays with glutathione (GSH) detect electrophilic intermediates formed during metabolic activation .
  • Toxicity prediction : Apply in silico tools like Derek Nexus to flag structural alerts (e.g., chloro substituents linked to genotoxicity) .

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